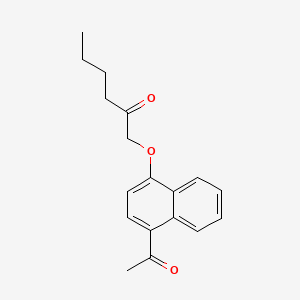
1-(4-Acetyl-1-naphthyloxy)-2-hexanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Acetyl-1-naphthyloxy)-2-hexanone is a chemical compound characterized by its unique structure, which includes a naphthalene ring substituted with an acetyl group and an oxy-hexanone chain
Méthodes De Préparation
The synthesis of 1-(4-Acetyl-1-naphthyloxy)-2-hexanone typically involves several steps:
Starting Materials: The synthesis begins with naphthalene, which undergoes acetylation to introduce the acetyl group.
Formation of the Ether Linkage: The acetylated naphthalene is then reacted with a suitable alkyl halide to form the ether linkage.
Introduction of the Hexanone Chain:
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
1-(4-Acetyl-1-naphthyloxy)-2-hexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The naphthalene ring and the hexanone chain can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(4-Acetyl-1-naphthyloxy)-2-hexanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, serving as a building block for various chemical reactions.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research may explore its potential therapeutic applications, such as its effects on specific biological pathways or its use as a drug precursor.
Industry: The compound can be used in the production of specialty chemicals, including dyes, fragrances, and polymers.
Mécanisme D'action
The mechanism of action of 1-(4-Acetyl-1-naphthyloxy)-2-hexanone involves its interaction with specific molecular targets. These interactions can affect various pathways, leading to changes in biological activity. For example, the compound may bind to enzymes, altering their activity and influencing metabolic processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-(4-Acetyl-1-naphthyloxy)-2-hexanone can be compared with other similar compounds, such as:
1-(4-Acetyl-1-naphthyloxy)-prop-2-yl-carbamat: This compound has a similar structure but with a different alkyl chain, leading to different chemical and biological properties.
1-(4-Acetyl-1-naphthyloxy)-2-butanone: Another similar compound with a shorter alkyl chain, which may affect its reactivity and applications.
Propriétés
Numéro CAS |
73663-71-5 |
|---|---|
Formule moléculaire |
C18H20O3 |
Poids moléculaire |
284.3 g/mol |
Nom IUPAC |
1-(4-acetylnaphthalen-1-yl)oxyhexan-2-one |
InChI |
InChI=1S/C18H20O3/c1-3-4-7-14(20)12-21-18-11-10-15(13(2)19)16-8-5-6-9-17(16)18/h5-6,8-11H,3-4,7,12H2,1-2H3 |
Clé InChI |
SAIAUJSZZHUFQO-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)COC1=CC=C(C2=CC=CC=C21)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


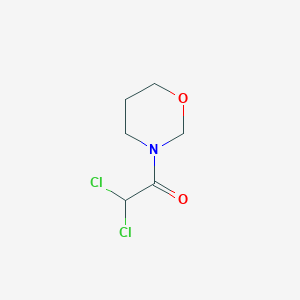
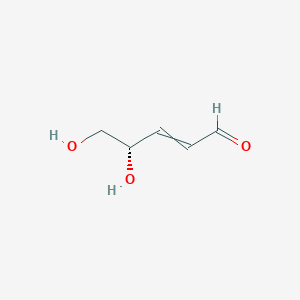
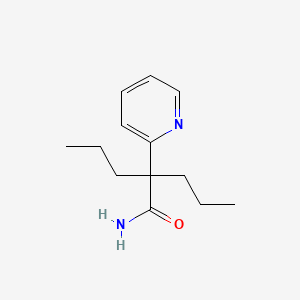
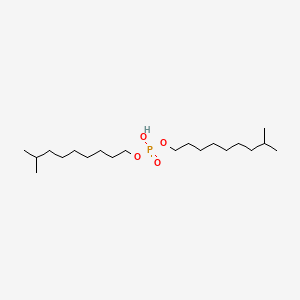
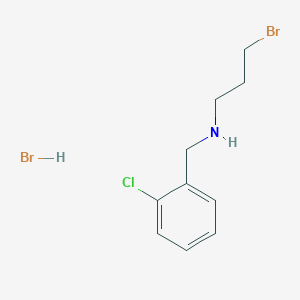
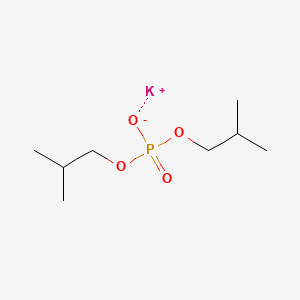


![5-Hydroxy-4-oxo-3-[2-(1H-pyrazol-5-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14461440.png)

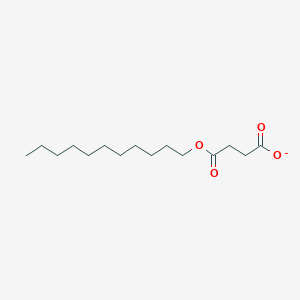
![N-[4-(4-chlorophenoxy)phenyl]-2-piperidin-1-ylacetamide;oxalic acid](/img/structure/B14461453.png)
![Phosphonic acid, [1-phenyl-1-(phenylamino)ethyl]-, diethyl ester](/img/structure/B14461457.png)
![Tetradecanamide, N-[3-(4-morpholinyl)propyl]-](/img/structure/B14461459.png)
